molecular formula CHNaO2 B032894 Sodium formate-13C CAS No. 23102-86-5

Sodium formate-13C

Cat. No.: B032894
CAS No.: 23102-86-5
M. Wt: 69 g/mol
InChI Key: HLBBKKJFGFRGMU-YTBWXGASSA-M
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Description

Sodium formate-13C, also known as formic-13C acid sodium salt, is a compound where the carbon atom in the formate ion is isotopically labeled with carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The molecular formula of this compound is H13CO2Na, and it has a molecular weight of 69.00 g/mol .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Dehydrogenation Reactions: this compound can undergo dehydrogenation to produce hydrogen gas and carbon dioxide.

    Formylation Reactions: It can act as a formylating agent, introducing a formyl group to other compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Sodium formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in scientific research, particularly in the field of metabolomics . The primary targets of this compound are the biochemical pathways it is introduced into for tracing purposes .

Mode of Action

This compound interacts with its targets by integrating into the biochemical pathways it is tracing . As a stable isotope-labeled compound, it behaves similarly to its non-labeled counterpart, but its presence can be detected and tracked due to the 13C label .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of the experiment it is used in . For instance, it can be used to trace metabolic pathways in various biological systems . The downstream effects are the generation of other metabolites labeled with 13C, which can then be detected and quantified .

Pharmacokinetics

As a sodium salt of formic acid, it is likely to be soluble in water and absorbed well in biological systems . Its distribution, metabolism, and excretion would depend on the specific biological system it is introduced into.

Result of Action

The primary result of this compound’s action is the generation of detectable 13C-labeled metabolites in the biochemical pathways it is tracing . These labeled metabolites can provide valuable information about the operation of these pathways, such as flux rates and intermediate concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the solution it is in, the presence of other metabolites and enzymes, and the specific characteristics of the biological system it is introduced into

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Sodium formate-13C is a stable isotope-labeled compound that has garnered attention in biological research due to its unique metabolic pathways and effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis, and its role in purine metabolism.

Sodium formate has been shown to induce significant biological effects through various signaling pathways. A key study highlighted that sodium formate treatment activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial for regulating apoptosis and autophagy in cells. Specifically, sodium formate induces apoptosis in 661W cells (a retinal cell line) by increasing levels of reactive oxygen species (ROS) and activating caspases, which are essential for the apoptotic process .

Key Findings:

  • Increased ROS Levels : Sodium formate treatment led to elevated ROS levels in 661W cells, indicating oxidative stress as a contributor to cell damage.
  • Caspase Activation : The treatment resulted in increased expression of cleaved caspase-3 and caspase-9, which are markers of apoptosis.
  • Autophagy Induction : Alongside apoptosis, autophagy was also observed, characterized by increased levels of LC3II, a protein associated with autophagic processes .

Effects on Cell Viability

The cytotoxic effects of sodium formate were assessed using an MTT assay, which measures cell viability based on metabolic activity. The results indicated a dose-dependent reduction in cell viability:

Sodium Formate Concentration (mM)Cell Viability (%)
0100
1578.5
3060.4
60Not reported
120Not reported

The study demonstrated that higher concentrations of sodium formate significantly decreased the viability of 661W cells after 24 hours of exposure .

Apoptosis and Autophagy

Further analysis using flow cytometry revealed that sodium formate treatment led to increased apoptosis in a concentration-dependent manner. The annexin V-FITC assay showed that:

  • Control cells exhibited low apoptosis rates.
  • Cells treated with 15 mM sodium formate showed moderate increases in early and late apoptotic cells.
  • At 30 mM, there was a marked increase in both early and late apoptotic populations.

These findings underscore the dual role of sodium formate in promoting both apoptosis and autophagy, potentially as a protective response against cellular stress .

Purine Metabolism

This compound is particularly relevant in studies investigating purine metabolism. Research has shown that oral administration of sodium formate leads to significant isotopic enrichment at specific carbon positions in urinary uric acid. This enrichment pattern is crucial for understanding purine biosynthesis and catabolism:

Carbon PositionEnrichment Observed
C(2)Higher enrichment
C(8)Lower enrichment

This study indicates that sodium formate serves as a precursor for specific carbons in purine nucleotides, providing insights into metabolic pathways that involve folates and amino acids like glycine .

Case Studies

  • Retinal Cell Study : In one study involving retinal cells (661W), sodium formate was shown to induce both apoptosis and autophagy via the JNK pathway. The study concluded that manipulating this pathway could provide therapeutic insights for retinal diseases characterized by cell death.
  • Purine Metabolism Investigation : A clinical study measured the isotopic enrichment of uric acid after administering this compound. Results indicated distinct patterns of carbon incorporation into purines, suggesting potential applications in metabolic disease research .

Properties

IUPAC Name

sodium;oxo(113C)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBKKJFGFRGMU-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23102-86-5
Record name 23102-86-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium formate-13C
Reactant of Route 2
Sodium formate-13C
Reactant of Route 3
Sodium formate-13C
Reactant of Route 4
Sodium formate-13C
Customer
Q & A

Q1: Why is Sodium Formate-13C useful in chemical synthesis, particularly for studying compounds like benzo(a)pyrene?

A1: this compound serves as a valuable tool for incorporating a stable isotopic label into organic molecules. [, ] This is particularly useful in synthesis routes requiring the introduction of a carbon-13 atom at a specific position. The labeled compound can then be used as an internal standard in analytical techniques like mass spectrometry, or as a tracer to study the compound's metabolic fate or reaction mechanisms. In the case of benzo(a)pyrene, a known carcinogen, the incorporation of Carbon-13 at the 6th position allows researchers to follow its metabolic transformations and potentially identify carcinogenic metabolites. []

Q2: Can you elaborate on the synthesis process of this compound and its subsequent use in creating labeled benzo(a)pyrene derivatives?

A2: this compound can be synthesized by hydrolyzing commercially available Isopropyl Formate-13C. [] This labeled formate then serves as a crucial building block. As described in the research, it reacts with N-methylaniline hydrochloride to produce N-methylformanilide-1-13C, a specific formylating agent. [] This agent is then used to introduce a 13C-labeled formyl group (-13CHO) at the 6th position of benzo(a)pyrene. This labeled aldehyde can be further modified to create other 6-substituted 13C-labeled benzo(a)pyrene derivatives, such as 6-13CH3, 6-13CH2OH, and 6-13CH2Cl benzo(a)pyrenes, expanding the possibilities for research. []

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